2-(4-Cyanophenyl)benzothiazole
Overview
Description
2-(4-Cyanophenyl)benzothiazole is an organic compound with the molecular formula C14H8N2S. It is a derivative of benzothiazole, featuring a cyanophenyl group at the second position of the benzothiazole ring. This compound is known for its applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds such as benzothiazole derivatives have been reported to exhibit antimicrobial activity . Therefore, it is plausible that 2-(4-Cyanophenyl)benzothiazole may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
They can interact with bacterial cell membranes, leading to permeabilization and leakage of cellular contents. Additionally, they can bind to intracellular targets such as DNA, inhibiting essential cellular processes .
Biochemical Pathways
Based on the reported mode of action of similar compounds, it can be inferred that the compound may interfere with dna replication and protein synthesis in microbes, leading to cell death .
Result of Action
Based on the reported effects of similar compounds, it can be inferred that the compound may lead to cell death in microbes by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)benzothiazole typically involves the condensation of 2-aminobenzenethiol with 4-cyanobenzaldehyde. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of microwave-assisted synthesis, which significantly reduces reaction time and improves yield. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Cyanophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)benzothiazole
- 2-(4-Methoxyphenyl)benzothiazole
- 2-(4-Nitrophenyl)benzothiazole
Uniqueness
2-(4-Cyanophenyl)benzothiazole is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of fluorescent materials and as intermediates in organic synthesis .
Biological Activity
2-(4-Cyanophenyl)benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, highlighting its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory contexts.
The molecular formula of this compound is , with a molecular weight of approximately 224.28 g/mol. It features a benzothiazole ring fused with a cyanophenyl group, which contributes to its unique biological properties.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. For instance:
- Study Findings : A series of derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain compounds showed IC50 values in the low micromolar range, suggesting potent antiproliferative effects .
- Mechanism of Action : The mechanism involves the induction of apoptosis and necrosis in cancer cells, with some derivatives showing high colocalization with acidic organelles, indicating effective cellular uptake .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 10.07 |
2-(4-Hydroxyphenyl)benzothiazole | MCF7-MDR | 13.21 |
2-(3-Chlorophenyl)benzothiazole | HT1080 | 12.45 |
Antimicrobial Activity
Benzothiazoles are well-known for their antimicrobial properties. Research has shown that this compound exhibits notable antibacterial and antifungal activities:
- Antibacterial Activity : Compounds derived from benzothiazoles were found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Specific derivatives have demonstrated efficacy against fungi such as Aspergillus niger and Fusarium oxysporum, with some exhibiting lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
Table 2: Antimicrobial Activity of Selected Benzothiazoles
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | 15 |
2-(4-Dimethylaminophenyl)benzothiazole | E. coli | 20 |
2-(2,3,4-Trimethoxyphenyl)benzothiazole | A. niger | 10 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, benzothiazoles have been investigated for their anti-inflammatory effects:
- Mechanism : Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Research Example : One study reported that certain derivatives significantly reduced inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Properties : A recent investigation synthesized various derivatives of benzothiazoles and assessed their cytotoxic effects on lung cancer cell lines. The study highlighted the pronounced activity of certain derivatives, including those containing the cyanophenyl group, leading to further exploration of structure-activity relationships .
- Case Study on Antimicrobial Effects : Another research effort focused on the synthesis of brominated derivatives of benzothiazoles, which exhibited enhanced antimicrobial activity against a broader spectrum of pathogens compared to their non-brominated counterparts .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURLJNIFQPOFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363755 | |
Record name | 4-(1,3-benzothiazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17930-02-8 | |
Record name | 4-(1,3-benzothiazol-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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